molecular formula C20H19N3O3 B11237896 4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

Cat. No.: B11237896
M. Wt: 349.4 g/mol
InChI Key: SZVIVONHRLOFTQ-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a methoxy group and a phenylpyridazinyl ether moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves multiple steps:

    Formation of the Phenylpyridazinyl Intermediate: The initial step involves the synthesis of the 6-phenylpyridazin-3-ol intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Etherification: The phenylpyridazinyl intermediate is then reacted with 2-bromoethyl methoxybenzene under basic conditions to form the ether linkage.

    Amidation: The final step involves the reaction of the ether intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present in derivatives, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Br₂, Cl₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide.

    Reduction: Formation of amine derivatives if nitro groups are present.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with enzymes or receptors could lead to the development of new drugs for conditions such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide would depend on its specific application. In a biological context, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The phenylpyridazinyl moiety might interact with hydrophobic pockets, while the methoxy group could form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.

    4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

4-methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the phenylpyridazinyl ether linkage differentiates it from other similar compounds, potentially leading to unique interactions and applications.

This compound’s versatility and potential make it a valuable subject for further research and development across various scientific disciplines.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

4-methoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide

InChI

InChI=1S/C20H19N3O3/c1-25-17-9-7-16(8-10-17)20(24)21-13-14-26-19-12-11-18(22-23-19)15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,24)

InChI Key

SZVIVONHRLOFTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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